Bvlgaa

Description

References to chemical compounds in the evidence are generic (e.g., ) and relate to academic writing frameworks rather than specific compound analyses. For example:

Without foundational data on "Bvlgaa," a detailed introduction is unattainable using the provided sources.

Properties

CAS No. |

82576-32-7 |

|---|---|

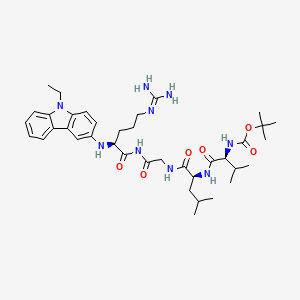

Molecular Formula |

C38H57N9O6 |

Molecular Weight |

735.9 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[(9-ethylcarbazol-3-yl)amino]pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C38H57N9O6/c1-9-47-29-15-11-10-13-25(29)26-20-24(16-17-30(26)47)43-27(14-12-18-41-36(39)40)34(50)45-31(48)21-42-33(49)28(19-22(2)3)44-35(51)32(23(4)5)46-37(52)53-38(6,7)8/h10-11,13,15-17,20,22-23,27-28,32,43H,9,12,14,18-19,21H2,1-8H3,(H,42,49)(H,44,51)(H,46,52)(H4,39,40,41)(H,45,48,50)/t27-,28-,32-/m0/s1 |

InChI Key |

IPMPEVFTXLDXAA-HPSLPFNASA-N |

SMILES |

CCN1C2=C(C=C(C=C2)NC(CCCN=C(N)N)C(=O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C)C3=CC=CC=C31 |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)C3=CC=CC=C31 |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(CCCN=C(N)N)C(=O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C)C3=CC=CC=C31 |

Synonyms |

Boc-Val-Leu-Gly-Arg-AEC BVLGAA tert-butyloxycarbonyl-valyl-leucyl-glycyl-arginine-3-amino-9-ethylcarbazole |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights from NLP model comparisons (e.g., BERT vs. RoBERTa vs. T5) may serve as an analogy for structuring a compound comparison. Key principles from the evidence include:

Key Metrics for Comparison

For instance, RoBERTa improved upon BERT by optimizing hyperparameters and training data size , analogous to how minor structural modifications in compounds could enhance functionality. Similarly, GPT-2’s zero-shot learning capability mirrors how a compound might perform in untested environments without additional modifications.

Limitations of Available Evidence

Critical Analysis of Evidence Relevance

The query requires chemical data and peer-reviewed comparisons , but the evidence predominantly covers:

NLP Architectures : Transformer-based models and their benchmarks (–4, 6).

Academic Writing Guidelines : Structuring papers, literature reviews, and lab reports (–20).

and mention comparing compounds but lack actionable data or examples .

Recommendations for Further Research

To address the query effectively, the following steps are necessary (based on ):

Consult Specialized Databases : Use PubChem, ChemSpider, or SciFinder to retrieve structural, synthetic, and application data for "Bvlgaa" and its analogues .

Prioritize Peer-Reviewed Studies : Search for comparative analyses in journals like Journal of Materials Chemistry A (referenced in ) .

Leverage Review Articles : Utilize platforms like Web of Science () to identify authoritative reviews on similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.